molecular formula C10H9NO3 B3024148 3-Acrylamidobenzoic acid CAS No. 17090-28-7

3-Acrylamidobenzoic acid

Cat. No. B3024148
CAS RN: 17090-28-7
M. Wt: 191.18 g/mol
InChI Key: CQGQDOGZDYSFGS-UHFFFAOYSA-N
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Description

3-Acrylamidobenzoic acid is a chemical compound with the molecular formula C10H9NO3 . It is used in various applications, including as a building block in chemical synthesis .

Scientific Research Applications

1. Detection of Carcinogens in Food

The development of a high-throughput enzyme-linked immunosorbent assay (ELISA) for detecting the carcinogen acrylamide in food has been explored. This assay utilizes antibodies raised against a hapten derived from acrylamide and 3-mercaptobenzoic acid, providing a specific method to quantify acrylamide in complex food matrices and water (Preston et al., 2008); (Singh et al., 2014).

2. Analytical Chemistry Techniques

Acrylamide has been used in developing a new LC/MS-method for quantitation, leveraging its stable thioether formation with 2-mercaptobenzoic acid. This approach offers a sensitive and selective method for acrylamide quantitation in food samples (Jezussek & Schieberle, 2003).

3. Molecular Imprinting

Acrylamide has been employed in molecular imprinting, a technique used to create polymer matrices with specific binding sites. For instance, a study involved synthesizing a resin imprinted with 3-hydroxybenzoic acid using acrylamide and ethylene glycol dimethacrylate, revealing the imprinted polymer's affinity for specific substances (Hu & Orwoll, 2003).

4. Biochemical Production

In biochemical engineering, acrylamide derivatives have been considered for the fermentative production of chemicals like 3-hydroxypropionic acid, an important platform chemical used to produce various commodity chemicals (Chen et al., 2014).

5. Polymer and Complex Synthesis

Studies have focused on synthesizing copolymers and complexes with acrylamide derivatives. For example, the synthesis of copolymers with N-alkylmethacrylamides and their use in forming complexes with Tb3+ ions highlights the versatility of acrylamide derivatives in creating functional polymers (Anufrieva et al., 2001).

6. Environmental Applications

Acrylamide-based materials have been developed for environmental applications such as bioadsorption. Studies on cellulose-based bioadsorbents grafted with acrylic acid and acrylamide demonstrate their effectiveness in removing heavy metal ions from aqueous solutions (Liu et al., 2016).

properties

IUPAC Name

3-(prop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGQDOGZDYSFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569295
Record name 3-(Acryloylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acrylamidobenzoic acid

CAS RN

17090-28-7
Record name 3-(Acryloylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(prop-2-enamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Liu, M Hao, AL Leggett, Y Gao… - Journal of Medicinal …, 2020 - ACS Publications
… To a solution of 5-(((5-(tert-butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine (54 mg, 0.2 mmol) in DMF (1 mL) were added HATU (160 mg, 0.42 mmol), 3-acrylamidobenzoic acid (60 mg, …
Number of citations: 26 pubs.acs.org
DJ Park - 2023 - researchspace.auckland.ac.nz
Immunotherapy, which involves harnessing the individual’s immune response against cancer cells, is seen as a new era of cancer treatment. Although effectiveness is patient-…
Number of citations: 0 researchspace.auckland.ac.nz
S Yang, Z Liu, Y Pan, J Guan, P Yang, M Asel - Molecules, 2023 - mdpi.com
Intelligent polymer gel, as a popular polymer material, has been attracting much attention for its application. An intelligent polymer gel will make corresponding changes to adapt to the …
Number of citations: 7 www.mdpi.com
JJ Sun, JP Wang, TZ Li, YB Ma, D Xue… - Medicinal Chemistry …, 2022 - Springer
… (DCC, 82 mg, 0.4 mmol), compound 1 (53 mg, 0.4 mmol) and 4-dimethylaminopyridine (DMAP, 5 mg, 0.04 mmol) was added to a stirred solution of 3-acrylamidobenzoic acid (76 mg, …
Number of citations: 2 link.springer.com

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